3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound that features a unique combination of furan, thiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. For example, it may inhibit DNA gyrase or other enzymes involved in DNA replication, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound shares the furan and thiazole rings but differs in the position and type of substituents.
Thiazolo[3,2-a]pyridines: These compounds have a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H16N2O4S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C19H16N2O4S/c1-24-13-6-4-12(5-7-13)14-9-17(22)21-18(15(14)10-20)26-11-19(21,23)16-3-2-8-25-16/h2-8,14,23H,9,11H2,1H3 |
InChI Key |
QDPNVWXVENURPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=CO4)O |
Origin of Product |
United States |
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